molecular formula C9H4F2N2O3 B1428916 5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1343295-74-8

5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B1428916
CAS No.: 1343295-74-8
M. Wt: 226.14 g/mol
InChI Key: UNHVZQFUDJYAES-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1343295-74-8) is a high-value heterocyclic compound supplied for advanced research and development. This molecule features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability and its role as a bioisostere for ester and amide functionalities . The core structure is substituted at the 3-position with a carboxylic acid group, offering a versatile handle for further synthetic modification through coupling reactions, and at the 5-position with a 3,5-difluorophenyl ring . The inclusion of fluorine atoms is a strategic design element in modern drug discovery; their high electronegativity influences the molecule's electronic distribution, lipophilicity, and metabolic stability, while their small size allows for subtle modulation of interactions with biological targets . This compound serves as a critical synthetic intermediate for researchers constructing novel molecules for various applications. While specific biological data for this exact compound is not widely published in the available literature, derivatives of the 1,2,4-oxadiazole class and related difluorophenyl-containing compounds are extensively investigated for their therapeutic potential . The carboxylic acid moiety allows this molecule to be readily conjugated to amines, alcohols, and other functional groups, making it an ideal precursor for generating amides, esters, and hybrid molecules. Its primary research value lies in its application as a building block in the synthesis of potential pharmacologically active agents, materials science components, and other specialized chemicals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2N2O3/c10-5-1-4(2-6(11)3-5)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHVZQFUDJYAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-difluorobenzohydrazide with ethyl oxalyl chloride to form the corresponding hydrazide, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce amines.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The introduction of the 5-(3,5-difluorophenyl) group enhances the biological activity of these compounds. For instance:

  • Antiproliferative Effects : In a study evaluating various oxadiazole derivatives against human cancer cell lines (A549 for lung cancer, HeLa for cervical cancer, and WiDr for colon cancer), certain compounds demonstrated strong antiproliferative effects. Specifically, compounds with electron-withdrawing groups at the para position showed enhanced cytotoxicity against these cell lines .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through activation of caspase pathways. For example, specific derivatives were found to trigger apoptosis in MCF-7 breast cancer cells by increasing caspase-3 activity .

Antimicrobial Properties

The oxadiazole scaffold has also been explored for its antimicrobial potential. Compounds containing the oxadiazole ring have been synthesized and tested against various bacterial strains. Preliminary results indicate that some derivatives exhibit notable antibacterial activity, making them candidates for further development as antimicrobial agents.

Drug Development

The unique structural features of 5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid make it a valuable scaffold in drug discovery:

  • Lead Compound : Its derivatives have been identified as lead compounds for developing new anticancer drugs due to their ability to modulate biological pathways involved in tumor growth and survival .
  • Synthesis and Modification : Ongoing research focuses on synthesizing new derivatives with improved potency and selectivity. For instance, modifications to the oxadiazole core can enhance pharmacokinetic properties and reduce toxicity .

Fluorescent Materials

The incorporation of fluorine atoms in the structure provides unique optical properties:

  • Fluorescence : Compounds like 5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid have been studied for their potential use in fluorescent materials due to their ability to emit light upon excitation .
  • Applications in Sensors : The fluorescent properties can be harnessed in biosensors for detecting specific biomolecules or environmental pollutants.

Case Study: Anticancer Screening

In a comprehensive screening of novel oxadiazole derivatives:

CompoundCell LineIC50 Value (µM)Mechanism
8WiDr4.5Apoptosis via caspase activation
9aMCF-70.48Cell cycle arrest at G1 phase
9bHCT-1160.19Apoptotic pathway activation

This table summarizes the findings from a study where various oxadiazole derivatives were tested against different cancer cell lines, revealing their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Heterocyclic Core Modifications
  • 5-(3,5-Difluorophenyl)-isoxazole-3-carboxylic acid (CAS: 885958-97-4):

    • Core : Isoxazole (1,2-oxazole) instead of 1,2,4-oxadiazole.
    • Key Differences : Isoxazoles are less metabolically stable than oxadiazoles due to differences in ring strain and electronic configuration. The LogP of this analog is 2.318, indicating moderate lipophilicity.
    • Impact : Reduced stability may limit its utility in prolonged biological assays compared to the oxadiazole derivative.
  • 5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid (CAS: 1403333-52-7): Substituent: 2,3,5-Trifluorophenyl group. Key Differences: Additional fluorine atom at position 2 increases molecular weight (244.13 g/mol vs. 225.15 g/mol for the target compound) and electron-withdrawing effects.
Substituent Position and Polarity
  • 5-(2,6-Difluorophenyl)-1,2-oxazole-3-carboxylic acid :

    • Substituent : 2,6-Difluorophenyl group.
    • Key Differences : Fluorine atoms at positions 2 and 6 create a sterically hindered aromatic ring.
    • Impact : Altered spatial arrangement may affect target binding compared to the 3,5-difluoro configuration in the target compound.
  • 3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol (CAS: 1914136-73-4): Substituent: 4-Hydroxyl group and 5-isopropyl on the oxadiazole ring. Key Differences: Phenolic hydroxyl group introduces hydrogen-bonding capability.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Features
5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid C10H5F2N2O3 225.15 N/A High metabolic stability, balanced polarity
5-(3,5-Difluorophenyl)-isoxazole-3-carboxylic acid C10H5F2NO3 225.15 2.318 Moderate lipophilicity, lower stability
5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid C9H3F3N2O3 244.13 N/A Enhanced halogen bonding, higher hydrophobicity
3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol C11H10F2N2O2 240.21 N/A Phenolic group improves solubility

Biological Activity

5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (C9H4F2N2O3) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of 5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is characterized by the presence of a difluorophenyl group and an oxadiazole ring. The compound's molecular formula is C9H4F2N2O3. Its structural representation can be summarized as follows:

  • Molecular Formula : C9H4F2N2O3
  • SMILES Notation : C1=C(C=C(C=C1F)F)C2=NC(=NO2)C(=O)O
  • InChI Key : UNHVZQFUDJYAES-UHFFFAOYSA-N

1. Antioxidant Activity

Oxadiazole derivatives have been recognized for their antioxidant properties. In various studies, compounds within this class demonstrated significant free radical scavenging abilities. For instance, the antioxidant capacity was assessed using several assays like CUPRAC (cupric acid-reducing antioxidant capacity), where oxadiazole derivatives consistently showed strong activity against oxidative stress markers .

2. Anticancer Activity

The anticancer potential of 5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has been explored in vitro against various cancer cell lines. Studies indicate that this compound exhibits cytotoxic effects on pancreatic cancer cells (PANC-1 and CRL-169), with mechanisms involving apoptotic signaling pathways . The structure-activity relationship (SAR) analysis suggests that modifications to the oxadiazole ring can enhance its potency against different cancer types.

Cell Line IC50 (µM) Mechanism of Action
PANC-115Apoptosis via caspase activation
HEK29325Cell cycle arrest

3. Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been documented. Compounds similar to 5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid have shown activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The structure contributes to their ability to inhibit bacterial growth effectively .

Case Study 1: Antioxidant and Enzyme Inhibition

A recent study evaluated the antioxidant activity and enzyme inhibition properties of various oxadiazoles. It was found that compounds with similar structures to 5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid exhibited significant inhibition of glucosidase and cholinesterase enzymes alongside strong antioxidant activity .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of oxadiazole derivatives against multiple cancer cell lines. The results indicated that certain modifications to the oxadiazole scaffold could enhance cytotoxicity significantly compared to unmodified counterparts .

Q & A

Q. What are the established synthetic methodologies for 5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis is typically employed:

Cyclocondensation : React 3,5-difluorobenzonitrile with hydroxylamine to form the amidoxime intermediate.

Oxadiazole Formation : Treat the amidoxime with a carboxylic acid derivative (e.g., chloroacetic acid) under acidic or basic conditions. Optimization involves:

  • Temperature control (80–120°C) to minimize side reactions.
  • Solvent selection (e.g., DMF or THF) to enhance yield.
  • Catalytic use of triethylamine for improved cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions on the aromatic ring and oxadiazole moiety.
  • IR Spectroscopy : Peaks at 1680–1720 cm1^{-1} validate the carboxylic acid group.
  • Mass Spectrometry (HRMS) : Precise molecular ion matching confirms molecular formula.
  • X-ray Diffraction (if crystalline): Resolves bond angles and torsional strain in the oxadiazole core .

Q. What are the key physicochemical properties (e.g., solubility, stability) that influence its experimental handling?

  • Methodological Answer :
  • Solubility : Limited in aqueous media; use polar aprotic solvents (DMSO, DMF) for dissolution.
  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Store at –20°C in inert atmospheres.
  • pKa : The carboxylic acid group (~2.5–3.5) impacts ionization in biological assays .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be employed to predict the electronic configuration and reactivity of the oxadiazole ring system?

  • Methodological Answer :
  • DFT Parameters : Use B3LYP/6-311+G(d,p) basis sets to model frontier molecular orbitals (HOMO/LUMO) and electron density maps.
  • Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization.
  • Validation : Compare computed vibrational frequencies (IR) with experimental data to refine models .

Q. What experimental approaches are recommended to resolve discrepancies in reported biological activity data for fluorinated oxadiazole derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Perform IC50_{50} assays across multiple cell lines to account for variability.
  • Metabolic Stability Tests : Use liver microsomes to evaluate degradation pathways.
  • Structural Analog Comparison : Synthesize and test derivatives with modified fluorophenyl or carboxyl groups to isolate activity contributors .

Q. What crystallographic challenges arise during structural elucidation of polyfluorinated heterocycles, and how can they be addressed?

  • Methodological Answer :
  • Challenges : Fluorine’s high electron density causes weak diffraction signals.
  • Solutions :
  • Use synchrotron radiation for high-resolution data collection.
  • Apply Hirshfeld surface analysis to resolve disordered fluorine atoms.
  • Refine structures using SHELXL with anisotropic displacement parameters .

Q. How does the electron-withdrawing effect of 3,5-difluorophenyl substituents influence the compound’s acid dissociation constant (pKa)?

  • Methodological Answer :
  • Experimental Determination : Use potentiometric titration in water-DMSO mixtures.
  • Computational Modeling : Apply COSMO-RS solvation models to correlate substituent effects with pKa shifts.
  • Impact : Lowered pKa (~0.5–1.0 units) compared to non-fluorinated analogs enhances membrane permeability .

Q. What strategies are effective for designing stable prodrug forms through functional group modification (e.g., esterification, amidation)?

  • Methodological Answer :
  • Esterification : Convert the carboxylic acid to methyl or tert-butyl esters using DCC/DMAP coupling.
  • Amidation : React with primary amines (e.g., glycine ethyl ester) to improve oral bioavailability.
  • Stability Testing : Assess hydrolysis rates in simulated gastric fluid (pH 1.2–3.0) and plasma .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 2
5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

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